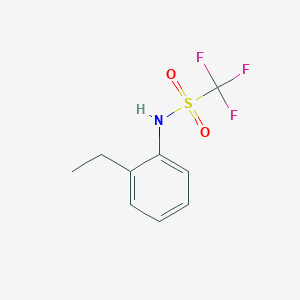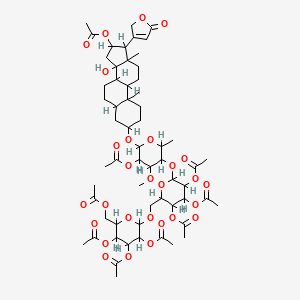
Neogitostin, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neogitostin, acetate is a steroid glycoside compound derived from the plant Digitalis purpurea. It is known for its complex structure, which includes multiple sugar moieties attached to a steroid core. This compound has been studied for its potential medicinal properties, particularly in the field of cardiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neogitostin, acetate typically involves the extraction of the parent compound from Digitalis purpurea, followed by acetylation. The extraction process includes solvent extraction and purification steps to isolate the glycoside. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups on the sugar moieties.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Digitalis purpurea plants. The process includes cultivation of the plants, harvesting, and extraction using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound. The acetylation step is performed in large reactors with precise control over temperature and reaction time to achieve high yields and purity.
化学反応の分析
Types of Reactions
Neogitostin, acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the steroid core.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
科学的研究の応用
Neogitostin, acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside synthesis and modification.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is investigated for its cardiotonic properties and potential use in treating heart conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of Neogitostin, acetate involves its interaction with cellular targets such as ion channels and enzymes. The compound binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility, making it useful in the treatment of heart failure. The molecular pathways involved include the regulation of ion fluxes and modulation of signal transduction pathways.
類似化合物との比較
Neogitostin, acetate is compared with other similar steroid glycosides such as digitoxin and digoxin. While all these compounds share a common mechanism of action, this compound is unique due to its specific sugar moieties and acetylation pattern. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
List of Similar Compounds
- Digitoxin
- Digoxin
- Ouabain
- Lanatoside C
These compounds are also derived from Digitalis species and have similar cardiotonic effects, but differ in their chemical structures and pharmacological profiles.
特性
CAS番号 |
61186-33-2 |
|---|---|
分子式 |
C60H84O28 |
分子量 |
1253.3 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[5-acetyloxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C60H84O28/c1-26-46(88-57-54(84-35(10)69)51(81-32(7)66)48(79-30(5)64)43(87-57)25-75-55-53(83-34(9)68)50(80-31(6)65)47(78-29(4)63)42(86-55)24-73-27(2)61)49(72-13)52(82-33(8)67)56(76-26)85-38-16-18-58(11)37(21-38)14-15-40-39(58)17-19-59(12)45(36-20-44(70)74-23-36)41(77-28(3)62)22-60(40,59)71/h20,26,37-43,45-57,71H,14-19,21-25H2,1-13H3 |
InChIキー |
VJCAEOQJQDFNCL-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


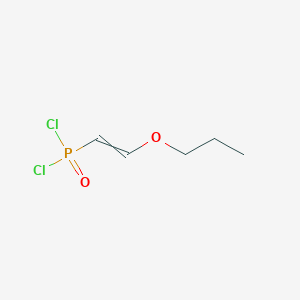
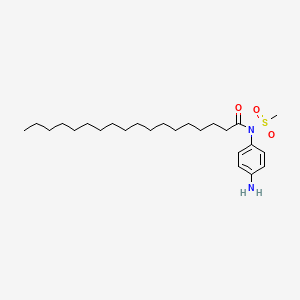

![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
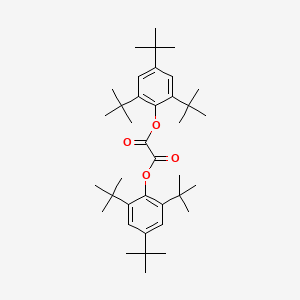


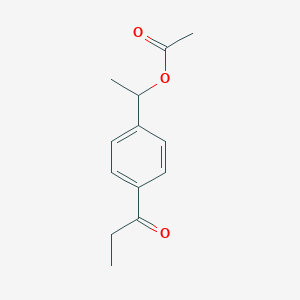
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
